molecular formula C10H7ClN2O3 B12997725 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid

1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid

Cat. No.: B12997725
M. Wt: 238.63 g/mol
InChI Key: VJLXGYRJRFZPAL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which also contains a hydroxyl group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to form the pyrazole ring. The hydroxyl group is introduced through a subsequent hydroxylation reaction, and the carboxylic acid group is added via carboxylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

  • Oxidation of the hydroxyl group forms 1-(2-Chlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid.
  • Reduction of the carboxylic acid group forms 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-methanol.
  • Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as an enzyme inhibitor.

    Medicine: Research is ongoing to investigate its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylic acid
  • 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-sulfonic acid
  • 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-phosphonic acid

Uniqueness: 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a hydroxyl group and a carboxylic acid group in specific positions allows for unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H7ClN2O3/c11-6-3-1-2-4-7(6)13-8(10(15)16)5-9(14)12-13/h1-5H,(H,12,14)(H,15,16)

InChI Key

VJLXGYRJRFZPAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=O)N2)C(=O)O)Cl

Origin of Product

United States

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